1-(4,4-Diphenylcyclohexen-1-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Diphenylcyclohexen-1-yl)propan-2-one is an organic compound with the molecular formula C21H22O It is characterized by a cyclohexene ring substituted with two phenyl groups and a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4,4-Diphenylcyclohexen-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4,4-diphenylcyclohexanone with propanone under acidic or basic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4,4-Diphenylcyclohexen-1-yl)propan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, hydroxyl groups, appropriate solvents and catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4,4-Diphenylcyclohexen-1-yl)propan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4,4-Diphenylcyclohexen-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4,4-Diphenylcyclohexen-1-yl)propan-2-one can be compared with other similar compounds such as:
4,4-Diphenylcyclohexanone: Similar structure but lacks the propanone moiety.
4,4-Diphenyl-2-cyclohexen-1-one: Similar structure but differs in the position of the double bond.
4-(Propan-2-yl)cyclohexa-1,4-diene-1-carboxylic acid: Similar cyclohexene ring but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H22O |
---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-(4,4-diphenylcyclohexen-1-yl)propan-2-one |
InChI |
InChI=1S/C21H22O/c1-17(22)16-18-12-14-21(15-13-18,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12H,13-16H2,1H3 |
InChI-Schlüssel |
WCLVAIFZUPHULI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.